molecular formula CHF3S B074822 Trifluoromethanethiol CAS No. 1493-15-8

Trifluoromethanethiol

Cat. No. B074822
CAS RN: 1493-15-8
M. Wt: 102.08 g/mol
InChI Key: MFLLMKMFWIUACU-UHFFFAOYSA-N
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Description

Trifluoromethanethiol, also known as trifluoromethylmercaptan, is a chemical compound with the formula CHF3S . It has a molar mass of 102.08 and an estimated density of 1.3882 .


Synthesis Analysis

Trifluoromethanethiol plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve the use of carbon-centered radical intermediates . A metal-free reagent has been developed for the generation and capture of Trifluoromethanethiol . Silver trifluoromethanethiol is used as a reagent for the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of Trifluoromethanethiol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trifluoromethanethiol molecule .


Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a significant area of study in the field of chemical reactions involving Trifluoromethanethiol . Transition metal-mediated trifluoromethylation reactions have also been explored recently .


Physical And Chemical Properties Analysis

Trifluoromethanethiol has a molar mass of 102.08 . Its heat capacity has been measured from 12° to 227°K. The heat of fusion at the triple point temperature, 116.04°K, was 1177 cal mole —1. The heat of vaporization at the normal boiling point, 235.16°K, was 4798 cal mole —1 .

Scientific Research Applications

  • Lewis Acid Catalyst in Acylation of Alcohols : Scandium trifluoromethanesulfonate, a derivative of trifluoromethanethiol, is used as a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

  • Formation of Trifluoromethyl Aryl Sulfides : The reaction of silver(I) trifluoromethanethiolate with inorganic iodides leads to the formation of trifluoromethyl aryl sulfides, a process that is valuable in synthesizing various compounds under mild conditions (Adams & Clark, 2000).

  • Source of the Trifluoromethylthio Moiety : Trifluoromethane thiol serves as a source of the trifluoromethylthio group in synthesis reactions, aiding in obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).

  • Conversion of Greenhouse Gases into Valuable Compounds : Trifluoromethane can be utilized to convert greenhouse gases into valuable fluorinated compounds, as demonstrated in a study using a flow reactor setup with modern in-line analytical tools (Musio, Gala, & Ley, 2018).

  • Metal-Free Reagent for Trifluoromethanethiol Generation : O-Octadecyl-S-trifluorothiolcarbonate acts as a crystalline source of trifluoromethanethiol and can be used to prepare trifluoromethyl sulfides (Li & Zard, 2013).

  • Synthetic Transformations of Vinyl and Aryl Triflates : Vinyl and aryl trifluoromethanesulfonates undergo various synthetic transformations, including cross-coupling reactions and deoxygenation procedures for ketones or phenols, demonstrating the versatility of trifluoromethanethiol derivatives (Ritter, 1993).

  • Thermodynamic Properties : The thermodynamic properties of trifluoromethanethiol, including heat capacity, heat of fusion, and vapor pressure, have been extensively studied, contributing to a deeper understanding of its physical characteristics (Dininny & Pace, 1960).

  • Electrophilic Reagents for Trifluoromethylthiolation : Innovative electrophilic trifluoromethylthiolating reagents have been developed, enabling direct trifluoromethylthiolation of substrates, a critical process in pharmaceutical and agrochemical sciences (Shao, Xu, Lu, & Shen, 2015).

  • Applications in Organic Synthesis : Trifluoromethanesulfonic anhydride, a related compound, is used in organic synthesis for various activations and conversions, demonstrating the broad applications of trifluoromethanethiol-related compounds (Qin, Cheng, & Jiao, 2022).

Safety And Hazards

Specific safety data sheets for Trifluoromethanethiol provide detailed information on handling and emergency procedures . It’s important to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

trifluoromethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S/c2-1(3,4)5/h5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLMKMFWIUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164218
Record name Trifluoromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanethiol

CAS RN

1493-15-8
Record name Methanethiol, trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1493-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
SG Li, SZ Zard - Organic letters, 2013 - ACS Publications
O-Octadecyl-S-trifluorothiolcarbonate is a cheap and storable crystalline source of trifluoromethanethiol that can be prepared in two steps on a multigram scale from trifluoroacetic …
Number of citations: 96 pubs.acs.org
JF Harris Jr, FW Stacey - Journal of the American Chemical …, 1961 - ACS Publications
Results.—We have found that the addition of thiols and more particularly trifluoromethanethiol to tetrafluoroethylene, chlorotrifluoroethylene, trifluoroethylene, hexafluoropropylene, 1, 1-…
Number of citations: 92 pubs.acs.org
RN Haszeldine, JM Kidu - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
CF,-S-SS* CF,+ CF,. SCF3+ CF,. S. SCF,+ CF,* S-CF,+ S The reaction of trifluoroiodomethane with sulphur is best carried out in an autoclave at 310, since the yield of bistrifluoromethyl …
Number of citations: 67 pubs.rsc.org
RE Dininny, EL Pace - The Journal of Chemical Physics, 1960 - pubs.aip.org
The heat capacity of trifluoromethanethiol has been measured from 12 to 227K. The heat of fusion at the triple point temperature, 116.04K, was 1177 cal mole —1 . The heat of …
Number of citations: 13 pubs.aip.org
RN Haszeldine, JM Kidd - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
Triftuoromethanethiol is converted by anhydrous ammonia into tduoromethyl fluorodithiofomate and bistrifluoromethyl trithiocarbonate with intermediate formation of thiocarbonyl fluoride…
Number of citations: 37 pubs.rsc.org
RE Dininny, EL Pace - The Journal of Chemical Physics, 1959 - pubs.aip.org
Infrared spectral results for gaseous trifluoromethanethiol (CF 3 SH) in the 3–22 μ range are presented. By comparison with methyl mercaptan (CH 3 SH) and the isoelectronic molecule …
Number of citations: 10 pubs.aip.org
A Thiols - Structural chemistry of organosulfur compounds - Wiley Online Library
Triphenylmethanethiol, Ph, CSH, crystallizes in the triclinic Pi space group'14. The phenyl rings are in propeller-like conformations with SCCC dihedral angles of 42 to 61" in the two …
Number of citations: 0 onlinelibrary.wiley.com
JH Lin, YL Ji, JC Xiao - Current Organic Chemistry, 2015 - ingentaconnect.com
As both trifluoromethylthio (CF3S) and trifluoromethoxy (CF3O) moieties have proved to be valuable functionalities in pharmaceutical chemistry, trifluoromethylthiolation and …
Number of citations: 48 www.ingentaconnect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
M Perttilä - Spectrochimica Acta Part A: Molecular Spectroscopy, 1976 - Elsevier
The ir spectra of trifluoromethanethiol (CF 3 SH) in solid argon and nitrogen have been recorded. A vibrational assignment based on normal coordinate analysis is presented. Potential …
Number of citations: 2 www.sciencedirect.com

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